Methyl 2-chloro-4-phenoxybenzoate
CAS No.:
Cat. No.: VC13675604
Molecular Formula: C14H11ClO3
Molecular Weight: 262.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H11ClO3 |
|---|---|
| Molecular Weight | 262.69 g/mol |
| IUPAC Name | methyl 2-chloro-4-phenoxybenzoate |
| Standard InChI | InChI=1S/C14H11ClO3/c1-17-14(16)12-8-7-11(9-13(12)15)18-10-5-3-2-4-6-10/h2-9H,1H3 |
| Standard InChI Key | TWXYQSYVQCCLNM-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C=C(C=C1)OC2=CC=CC=C2)Cl |
| Canonical SMILES | COC(=O)C1=C(C=C(C=C1)OC2=CC=CC=C2)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Methyl 2-chloro-4-phenoxybenzoate belongs to the benzoate ester family, featuring a benzene ring substituted with three functional groups:
-
A chlorine atom at position 2, which introduces electronegativity and influences reactivity.
-
A phenoxy group (-OPh) at position 4, contributing steric bulk and aromatic conjugation.
-
A methyl ester (-COOCH) at position 1, enhancing solubility in organic solvents .
The compound’s SMILES notation () and InChIKey () provide unambiguous structural identification . X-ray crystallography data, though unavailable in the literature, would likely reveal planar geometry at the ester group and dihedral angles between the benzene and phenoxy rings.
Synthesis and Optimization
Synthetic Routes
The synthesis of methyl 2-chloro-4-phenoxybenzoate typically involves esterification or nucleophilic aromatic substitution (NAS). LookChem reports six literature articles detailing synthetic pathways, with yields ranging from 94% to 98% . A plausible route involves:
-
Chlorination: Introducing chlorine at position 2 of 4-phenoxybenzoic acid using or .
-
Esterification: Reacting the chlorinated acid with methanol in the presence of or DCC (dicyclohexylcarbodiimide) .
Alternative methods may employ Ullmann coupling or Rh-catalyzed annulation, as seen in related benzimidoyl chloride syntheses . For example, Rhodium complexes (e.g., ) facilitate C-H activation in similar substrates, though direct evidence for this compound’s synthesis via such pathways remains speculative .
Reaction Optimization
Key parameters affecting yield and purity include:
-
Temperature: Elevated temperatures () improve reaction rates but may promote side reactions .
-
Catalysts: Transition metals (Rh, Cu) and silver salts (AgSbF) enhance NAS efficiency .
-
Solvents: Polar aprotic solvents like TFE (2,2,2-trifluoroethanol) optimize electronic effects in aromatic substitutions .
A comparative analysis of synthetic methodologies is summarized in Table 1.
Table 1: Synthesis Methodologies for Methyl 2-Chloro-4-Phenoxybenzoate
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Esterification | 4-Phenoxy-2-chlorobenzoic acid + MeOH | 98 | |
| Rh-catalyzed NAS | [RhCp*Cl2]2, AgSbF6, Cu(OAc)2, TFE | 94 |
Physicochemical Properties
Spectroscopic Predictions
PubChemLite’s CCS (Collision Cross Section) predictions for adducts provide insights into mass spectrometric behavior:
These values aid in HPLC-MS method development for analytical quantification.
| Supplier | Location | Purity (%) |
|---|---|---|
| Labnetwork lnc. | China | 98 |
| Jiangsu Aikang Biomedical | China | 98 |
| Block Chemical Technology | China | 97 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume